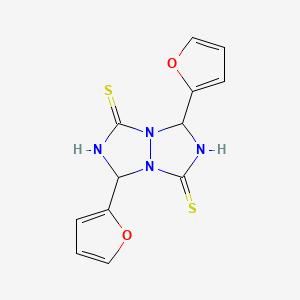

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione

Description

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione is a fused bicyclic heterocyclic compound containing two triazole rings and two thione (C=S) groups at positions 1 and 3. The 3- and 7-positions are substituted with 2-furyl moieties, imparting distinct electronic and steric properties. This compound belongs to the perhydro[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione family, characterized by a tetrahydro scaffold that enhances conformational rigidity .

Properties

CAS No. |

16111-47-0 |

|---|---|

Molecular Formula |

C12H10N4O2S2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1,5-bis(furan-2-yl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |

InChI |

InChI=1S/C12H10N4O2S2/c19-11-13-9(7-3-1-5-17-7)15-12(20)14-10(16(11)15)8-4-2-6-18-8/h1-6,9-10H,(H,13,19)(H,14,20) |

InChI Key |

MVQUTNOUSMMRAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2NC(=S)N3N2C(=S)NC3C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 174931 involves several steps, starting with the preparation of the core structure. The process typically includes the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. The exact synthetic route may vary depending on the desired application and the scale of production.

Industrial Production Methods

In an industrial setting, the production of NSC 174931 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

NSC 174931 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its properties or to create derivatives with specific functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, altering the compound’s reactivity.

Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides to introduce new substituents into the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons

Scientific Research Applications

NSC 174931 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a building block for synthesizing more complex molecules, enabling the study of various chemical reactions and mechanisms.

Biology: NSC 174931 is instrumental in promoting the formation of 3D spheroids and organoids, which are crucial for studying cell behavior, differentiation, and interactions in a more physiologically relevant environment.

Medicine: The compound’s ability to support cancer spheroid formation makes it valuable for cancer research, including drug screening and the study of tumor progression.

Industry: NSC 174931 is used in the development of advanced materials and technologies, such as biomaterials and tissue engineering scaffolds.

Mechanism of Action

The mechanism by which NSC 174931 exerts its effects involves its interaction with specific molecular targets and pathways. The compound promotes the formation of 3D spheroids and organoids by providing a low-attachment surface that allows cells to grow in suspension. This environment mimics the natural conditions of tissues, enabling more accurate studies of cell behavior and drug responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents and functional groups (Table 1). Key differences in synthesis, yields, and properties are highlighted below.

Key Observations:

Substituent Effects :

- Electron-Donating vs. Electron-Withdrawing Groups : Phenyl and furyl substituents (electron-rich) enhance π-conjugation, while nitro groups (electron-withdrawing) may reduce reactivity in electrophilic substitutions .

- Steric Effects : Bulky substituents (e.g., t-Bu) hinder cyclization, as seen in diaza-1,3-butadiene reactions .

Functional Group Variations: Dithione vs. Dithiol Derivatives: Compounds like 3,7-dimethyl-...dithiol () show reduced stability due to thiol-thione tautomerism .

Synthetic Efficiency :

Biological Activity

3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione is a complex organic compound that incorporates multiple triazole rings and furan moieties. This unique structural configuration suggests significant potential for diverse biological activities. The compound's dual triazole framework may enhance its pharmacological properties and interactions with various biological targets.

- Molecular Formula : C12H10N4O4

- Molecular Weight : 274.23 g/mol

- Structural Features : The compound features a dual triazole structure which is pivotal for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole and furan moieties often exhibit significant antimicrobial properties. For example:

- In vitro studies have shown that similar triazole derivatives possess high activity against various pathogens including resistant strains of bacteria such as MRSA. The minimum inhibitory concentration (MIC) values for related compounds range from 0.046 to 3.11 μM against MRSA .

Antifungal Activity

The compound has shown promise in antifungal applications:

- Structure-Activity Relationship (SAR) studies suggest that the presence of the triazole ring is crucial for antifungal activity. Compounds with similar structures have been effective against fungi such as Candida spp. and Aspergillus spp., with varying degrees of potency depending on the substituents present .

Anticancer Potential

Emerging research highlights the anticancer properties of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione:

- Cytotoxicity Tests : The compound was evaluated against human cancer cell lines (e.g., MCF-7 breast cancer cells). Preliminary results indicate that it exhibits cytotoxic effects comparable to established anticancer agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 3-(Furyl)-4-amino-1H-pyrazole | Contains a pyrazole ring | Antimicrobial | Lacks dual triazole structure |

| 5-(Furyl)-3-thiosemicarbazone | Thiosemicarbazone derivative | Antifungal | Different functional group |

| 4-(Furyl)-3-methylthio-5-pyrazolone | Pyrazolone derivative | Antioxidant | Distinct ring system |

This table illustrates how the unique dual triazole framework of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione may enhance its biological activity relative to other compounds.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in microbial metabolism and proliferation.

- Binding Affinity : Studies suggest that the compound has a significant binding affinity for targets such as DNA gyrase and topoisomerase IV in bacteria .

Case Studies

Several studies have highlighted the effectiveness of similar compounds in clinical settings:

- A study reported that a related triazole compound exhibited superior antibacterial activity compared to traditional antibiotics such as vancomycin and ciprofloxacin .

- In another study focusing on anticancer properties, derivatives were shown to induce apoptosis in cancer cells through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.